1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is a chemical compound with the molecular formula C14H17N5O and a molecular weight of 271.32 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide: This compound has a similar pyrimidine ring structure but differs in the attached functional groups.
2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methylpyrimidine-5-carboxamide: Another similar compound with variations in the substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLHKMPASGGCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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